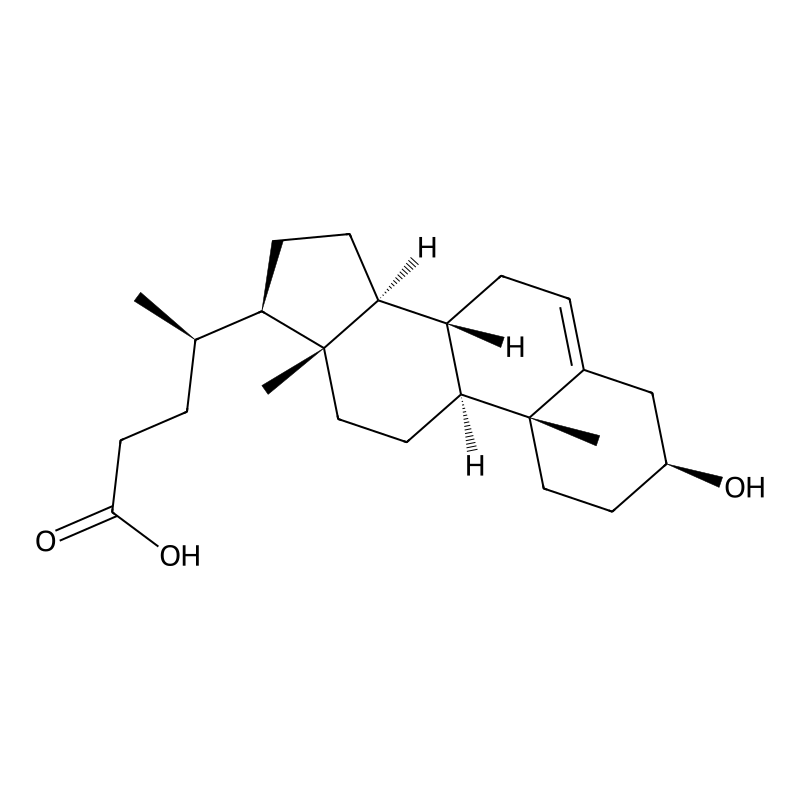3beta-Hydroxy-delta5-cholenic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Identification and Classification:
3b-Hydroxy-5-cholenoic acid (3b-HCA) is a naturally occurring monohydroxy bile acid. Bile acids are a class of steroid acids found primarily in the bile of mammals []. They play a crucial role in digestion and cholesterol metabolism []. 3b-HCA is classified as a monohydroxy bile acid because it has only one hydroxyl group (OH) in its molecular structure [].
Biosynthesis and Metabolism:
3b-HCA is a minor bile acid, synthesized in the liver from cholesterol through a series of enzymatic reactions []. It is further metabolized in the intestine and liver through a process called the enterohepatic circulation [].
Research Applications:
b-HCA has been studied in various scientific research areas, including:
- Bile acid metabolism: Researchers are investigating the role of 3b-HCA in bile acid biosynthesis and metabolism, aiming to understand how it contributes to overall bile acid homeostasis [].
- Liver diseases: Studies are exploring the potential association of 3b-HCA levels with certain liver diseases, such as cholestasis (bile flow obstruction) [].
- Neonatal cholestasis: Research is ongoing to understand the presence of 3b-HCA in some infants with neonatal cholestasis, a condition affecting bile flow in newborns [].
3beta-Hydroxy-delta5-cholenic acid, also known as cholenic acid or cholenate, is a monohydroxy bile acid characterized by its complex steroid structure. Its chemical formula is C24H38O3, and it is classified within the group of bile acids, alcohols, and their derivatives. This compound plays a significant role in lipid metabolism and is present in various biological fluids from fetal development onward .
- Information on the safety profile of 3β-HCA is limited. As a bile acid derivative, it's advisable to handle it with caution, avoiding ingestion or contact with skin and eyes.
- Hydroxylation: The presence of hydroxyl groups allows for further modifications, such as esterification or oxidation.
- Conjugation: It can conjugate with amino acids like glycine or taurine, forming bile salts which are crucial for fat digestion.
- Dehydroxylation: Under specific conditions, it may lose hydroxyl groups, affecting its solubility and biological function .
This compound exhibits various biological activities:
- Lipid Regulation: It plays a critical role in cholesterol metabolism and lipid homeostasis.
- Cell Signaling: It may influence cellular signaling pathways related to metabolism and inflammation.
- Potential Anticancer Properties: Some studies suggest associations between levels of 3beta-hydroxy-delta5-cholenic acid and cancer risk, indicating a potential role in cancer biology .
Synthesis of 3beta-Hydroxy-delta5-cholenic acid can be achieved through several methods:
- Natural Extraction: It can be isolated from biological sources, particularly bile.
- Chemical Synthesis: Synthetic routes involve the modification of cholesterol or other sterols through oxidation and hydroxylation reactions.
- Biotechnological Approaches: Enzymatic methods using specific microorganisms can yield this compound from cholesterol .
3beta-Hydroxy-delta5-cholenic acid has several applications:
- Pharmaceuticals: Used in research related to lipid disorders and metabolic diseases.
- Nutraceuticals: Investigated for its potential health benefits in dietary supplements aimed at improving lipid profiles.
- Biomarker Research: Its levels are studied as potential biomarkers for various diseases, including cancer .
Research has shown that 3beta-Hydroxy-delta5-cholenic acid interacts with various biological systems:
Similar Compounds
Several compounds exhibit structural similarities to 3beta-Hydroxy-delta5-cholenic acid. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Cholic Acid | C24H40O5 | Trihydroxy bile acid with stronger emulsifying properties. |
| Chenodeoxycholic Acid | C24H40O4 | Bile acid involved in fat absorption; has a different hydroxyl arrangement. |
| Deoxycholic Acid | C24H40O3 | Secondary bile acid formed by bacterial action; has distinct physiological roles. |
Uniqueness of 3beta-Hydroxy-delta5-cholenic Acid:
Compared to these similar compounds, 3beta-Hydroxy-delta5-cholenic acid is unique due to its specific hydroxylation pattern and its established presence from fetal life, indicating a distinct physiological role in early human development .








